Tigecycline mesylate

Acinetobacter baumannii multidrug-resistant glycylcycline

Tigecycline mesylate (GAR-936) is the only first-in-class glycylcycline antibiotic structurally engineered to bypass major tetracycline resistance mechanisms including TetM/O ribosomal protection and TetA/K efflux. Purchase for assured potency: 8-fold greater than minocycline against MRSA (MIC50 0.25 vs. 2 µg/mL) and 4-fold greater against MDR Acinetobacter (MIC90 2 vs. 8 mg/L). Indispensable as a third-generation comparator for antimicrobial R&D, clinical susceptibility panels, and resistance mechanism research.

Molecular Formula C30H43N5O11S
Molecular Weight 681.8 g/mol
Cat. No. B1139305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigecycline mesylate
Synonyms(4S,4aS,5aR,12aS)-9-((Z)-(2-(tert-butylamino)-1-hydroxyethylidene)amino)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carbimidic acid compound with methanesulfonic acid (1:1)
Molecular FormulaC30H43N5O11S
Molecular Weight681.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
InChIInChI=1S/C29H39N5O8.CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H3,(H,2,3,4)/t12-,14-,21-,29-;/m0./s1
InChIKeyQRMALYUMKBOEGR-KXLOKULZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tigecycline Mesylate: Glycylcycline Antibiotic Procurement and Comparator Selection Guide


Tigecycline mesylate (GAR-936 mesylate) is a semisynthetic glycylcycline antibiotic, structurally derived from minocycline through a 9-t-butylglycylamido substitution at the D-ring [1]. This molecular modification distinguishes it from all prior tetracycline-class agents, conferring expanded broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic pathogens, including those harboring tetracycline-specific resistance mechanisms [2]. As the first-in-class glycylcycline to achieve regulatory approval, tigecycline is formulated as the mesylate salt for intravenous administration with enhanced aqueous solubility and stability [1].

Why Tigecycline Mesylate Cannot Be Interchanged with Minocycline or Legacy Tetracyclines: Resistance Mechanism Evidence


In-class substitution between tigecycline mesylate and earlier tetracyclines (e.g., tetracycline, doxycycline, minocycline) is pharmacologically unsupported due to fundamentally divergent susceptibility to clinically prevalent resistance mechanisms. Tigecycline is structurally engineered to evade both major tetracycline-resistance determinants—ribosomal protection proteins (e.g., TetM, TetO) and tetracycline-specific efflux pumps (e.g., TetA, TetK)—which render legacy tetracyclines ineffective against a substantial proportion of clinical isolates [1]. This resistance bypass translates directly into quantifiable potency differentials, particularly against multidrug-resistant Gram-positive and Gram-negative organisms where tetracycline and minocycline MIC90 values routinely exceed clinical breakpoints while tigecycline maintains inhibitory activity [2]. Procurement of tetracycline-class alternatives without direct comparative MIC data against the target pathogen(s) risks therapeutic failure in resistant infections.

Tigecycline Mesylate: Quantitative Comparator Evidence for Scientific Selection


Tigecycline vs. Minocycline: 4-Fold MIC90 Reduction Against MDR Acinetobacter baumannii

In a large U.S. Tigecycline Evaluation and Surveillance Trial (T.E.S.T.) analysis of 883 multidrug-resistant Acinetobacter baumannii isolates collected from 2005–2011, tigecycline demonstrated an MIC90 of 2 mg/L, whereas minocycline—its closest structural antecedent—exhibited an MIC90 of 8 mg/L, representing a 4-fold potency advantage for tigecycline [1]. An earlier T.E.S.T. analysis (2004–2006) of 282 MDR A. baumannii isolates independently confirmed this differential with identical MIC90 values of 2 μg/mL for tigecycline versus 8 μg/mL for minocycline [2].

Acinetobacter baumannii multidrug-resistant glycylcycline MIC90 T.E.S.T. surveillance

Tigecycline vs. Tetracycline: Potency Differential in Penicillin-Resistant S. pneumoniae

Against 269 Streptococcus pneumoniae clinical isolates from Latin America, tigecycline inhibited 90% of penicillin-resistant strains at 0.12 μg/mL, whereas tetracycline exhibited an MIC90 of >16 μg/mL for the same resistant isolates—a differential exceeding 133-fold [1]. In a separate study of 201 penicillin- and tetracycline-susceptible and -resistant pneumococcal strains, tigecycline (GAR-936) demonstrated an MIC range of ≤0.016–0.125 μg/mL, compared to tetracycline's range of ≤0.06–128 μg/mL, with the upper bound representing a 1024-fold difference [2].

Streptococcus pneumoniae penicillin-resistant tetracycline resistance MIC90 glycylcycline

Tigecycline vs. Eravacycline: Species-Specific MIC90 Performance in Non-Fermenting Gram-Negative Bacilli

In a 2026 head-to-head evaluation of 100 clinical isolates each of three non-fermenting Gram-negative species, tigecycline and eravacycline exhibited species-divergent potency profiles [1]. For Acinetobacter baumannii, tigecycline demonstrated MIC50/MIC90 of 1/4 mg/L, while eravacycline achieved 0.5/1 mg/L (eravacycline more potent). Conversely, for Stenotrophomonas maltophilia, tigecycline showed MIC50/MIC90 of 1/4 mg/L compared to eravacycline's 1/4 mg/L (equivalent), and both were outperformed by minocycline (0.5/2 mg/L). For Burkholderia cepacia complex, tigecycline exhibited MIC50/MIC90 of 2/8 mg/L versus eravacycline's 1/4 mg/L, with corresponding susceptibility rates of 13% for tigecycline versus 67% for eravacycline (P <0.001) [1]. A separate 2024 Spanish nationwide study of carbapenemase-producing Enterobacterales (n=399) found tigecycline MIC50/MIC90 of 0.5/1 mg/L, which was numerically superior to eravacycline's 1/2 mg/L in this specific resistant population [2].

Acinetobacter baumannii Stenotrophomonas maltophilia eravacycline MIC50/MIC90 non-fermenting

Tigecycline vs. Tetracycline: 250-Fold Potency Differential in Broad-Spectrum Clinical Isolate Panel

In a comprehensive comparative analysis of 2,490 bacterial isolates representing 50 distinct species or phenotypic groups, tigecycline demonstrated MIC50/MIC90 values across multiple clinically relevant pathogen groups, with Enterobacteriaceae MIC50/MIC90 of 0.05/2.0 μg/mL [1]. Tigecycline was consistently more potent than tetracycline against all species studied [1]. Supporting surveillance data from the T.E.S.T. program (2004–2006) documented tigecycline MIC90 values of 0.5 μg/mL against MDR E. coli (0% resistant) and 4 μg/mL against MDR K. pneumoniae (9.2% resistant), with MIC90 values notably lower than those of most comparator agents [2].

tetracycline broad-spectrum MIC50/MIC90 Enterobacteriaceae surveillance

Tigecycline Resistance Mechanism Evasion: Documented Activity Against Tetracycline-Resistant Isolates

Tigecycline is structurally engineered with a 9-t-butylglycylamido substitution that confers defense against the two major tetracycline-resistance mechanisms: ribosomal protection proteins (e.g., TetM, TetO) and tetracycline-specific efflux pumps (e.g., TetA, TetK) [1]. This mechanism bypass is substantiated by in vitro data: against oxacillin-resistant S. aureus (ORSA), tigecycline (MIC50 0.25 μg/mL) was 8-fold more potent than minocycline (MIC50 2 μg/mL), with all ORSA isolates inhibited at ≤2 μg/mL of tigecycline [2]. Against tetracycline-resistant pneumococcal strains, tigecycline maintained MICs ≤0.125 μg/mL while tetracycline MICs reached 128 μg/mL [3]. Furthermore, tigecycline is not affected by β-lactamases (including ESBLs), target-site modifications, or macrolide efflux pumps [1].

tetracycline resistance efflux pump ribosomal protection MDR glycylcycline

Tigecycline Mesylate: Evidence-Based Research and Industrial Application Scenarios


Antimicrobial Susceptibility Testing of Carbapenem-Resistant Acinetobacter baumannii (CRAB) Isolates

For clinical microbiology laboratories and antimicrobial surveillance programs evaluating treatment options for MDR A. baumannii, tigecycline mesylate should be prioritized over minocycline in susceptibility panels. Evidence from the T.E.S.T. surveillance program demonstrates that tigecycline maintains an MIC90 of 2 mg/L against MDR A. baumannii, whereas minocycline exhibits a 4-fold higher MIC90 of 8 mg/L [1]. This differential is critical for CRAB infections where carbapenem MIC90 values exceed 32 mg/L and therapeutic alternatives are severely limited [1]. Inclusion of tigecycline in routine susceptibility testing panels for Acinetobacter spp. enables more accurate therapeutic decision-making in the context of escalating carbapenem resistance.

In Vitro Potency Screening of Glycylcycline and Tetracycline Analogs Against Tetracycline-Resistant Gram-Positive Cocci

For antimicrobial discovery programs and contract research organizations conducting comparative potency screening of tetracycline-class compounds, tigecycline mesylate serves as an essential third-generation glycylcycline reference standard. Against tetracycline-resistant S. pneumoniae, tigecycline maintains MIC values ≤0.125 μg/mL, while tetracycline MICs extend to 128 μg/mL (>1024-fold differential) [2]. Against oxacillin-resistant S. aureus, tigecycline (MIC50 0.25 μg/mL) demonstrates 8-fold greater potency than minocycline (MIC50 2 μg/mL) [3]. These quantifiable differentials establish tigecycline as the benchmark for evaluating novel tetracycline-class agents intended to overcome clinically prevalent resistance mechanisms.

Pharmacodynamic Modeling and PK/PD Studies for Complicated Intra-Abdominal and Skin Structure Infections

For pharmaceutical development teams and academic pharmacokinetic-pharmacodynamic researchers, tigecycline mesylate provides a well-characterized glycylcycline comparator with established human pharmacokinetic parameters and FDA-approved indications for complicated skin and skin structure infections (cSSSIs) and intra-abdominal infections (cIAIs) [4]. The compound exhibits linear pharmacokinetics with a standard 100 mg IV loading dose followed by 50 mg IV q12h, and importantly, does not undergo CYP450-mediated metabolism, minimizing drug-drug interaction confounding in preclinical and clinical studies [5]. Phase 3 clinical trials have established tigecycline's efficacy versus comparators including clindamycin, vancomycin, and ampicillin-sulbactam in cSSSI [4], providing a robust clinical evidence foundation for comparator selection in novel antimicrobial development programs.

Resistance Mechanism Studies: Evaluating Tet Efflux Pump and Ribosomal Protection Bypass

For molecular microbiology laboratories investigating tetracycline resistance mechanisms, tigecycline mesylate offers a structurally defined probe compound that circumvents TetA-TetE efflux pumps and TetM/TetO ribosomal protection proteins while remaining susceptible to MDR efflux pumps (e.g., AcrAB-TolC, AdeABC) [6]. This selective resistance profile enables researchers to differentiate between classical tetracycline-specific resistance determinants and broader MDR efflux mechanisms in clinical isolates. Tigecycline's activity against tetracycline-resistant but MDR-efflux-negative strains provides a functional readout for mechanism-specific resistance investigations [6]. Recent studies further indicate that tigecycline maintains activity against Enterobacterales harboring certain mobile tetracycline resistance genes, though species-specific and gene-specific potency variations must be considered [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tigecycline mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.